rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the bicyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated bicyclic compounds.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, rac-(1R,2R,4R)-7-oxabicyclo[221]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable scaffold in drug discovery.
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties. They may serve as lead compounds for the development of new drugs targeting specific biological pathways.
Industry: In the chemical industry, the compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with biological targets. This interaction can alter the function of the target molecule, resulting in a biological response.
Comparison with Similar Compounds
(1R,2R,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar in structure but lacks the oxirane ring.
5-Norbornene-2-carboxylic acid: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness: rac-(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
64589-22-6 |
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Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9)/t4-,5+,6+/m0/s1 |
InChI Key |
HLZLZWREBWOZCZ-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]([C@@H]1C(=O)O)O2 |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 |
Purity |
95 |
Origin of Product |
United States |
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